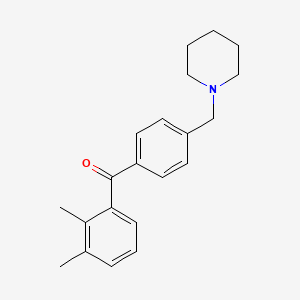

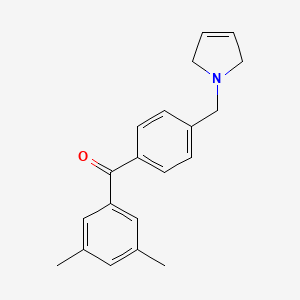

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Übersicht

Beschreibung

Synthesis Analysis

The compound can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further transformations . The exact synthetic route and conditions would need to be explored in detail.Molecular Structure Analysis

The X-ray crystallography study reveals that the compound adopts a specific conformation. It consists of a benzene ring and a maleimide ring, with a dihedral angle between them . This structural arrangement impacts its properties and reactivity.Chemical Reactions Analysis

The compound can participate in various reactions due to its activated double bond and imide group. It may undergo nucleophilic additions, cycloadditions, and polymerization reactions . Further studies are needed to explore its reactivity comprehensively.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable synthon for organic synthesis due to the presence of a highly active double bond in its structure . It can add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .

Preparation of Heat-Resistant Polymers

Bismaleimides based on esters and amides of m- or p-aminobenzoic acids are of considerable interest for the preparation of heat-resistant polymers .

Anti-Candida and Anti-Tuberculosis Activity

1-[4-(E)-3-arylacryloyl)phenyl]-3,4-dibromo-1H-pyrrolyl-2,5-diones have recently been described, which have anti-candida and anti-tuberculosis activity .

Treatment of Brain, Liver, and Skin Cancers

Based on tetraphenylporphyrins containing maleimide groups, carborane-containing porphyrins have been obtained, which can be used in the treatment of brain, liver, and skin cancers .

High Antitumor, Antiarrhythmic, Antihistamine, Anticholesteremic, Hypnotic, and Sedative Activity

Based on maleimides, succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity have also been synthesized .

Inhibitor of PDGFR, FGFR, and VEGFR

It inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation, and is the basis for its usage in IPF .

Preparation of Compounds Relevant to Medicinal Chemistry

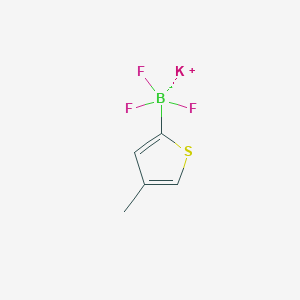

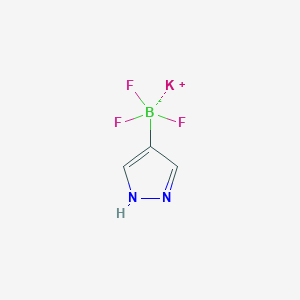

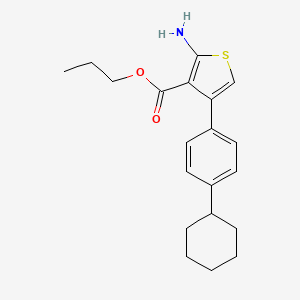

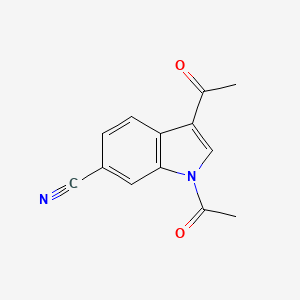

Application of the obtained building block for the preparation of compounds relevant to medicinal chemistry through C–C coupling reactions is also illustrated .

Molecular Docking and MD Simulations

In molecular docking and MD simulations, the root-mean-square deviation (RMSD) value of the optimum pose is maintained less than 1Å of the related crystal pose .

Eigenschaften

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYFFHMMDMWCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643036 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | |

CAS RN |

898764-25-5 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)